molecular formula C21H19BrN4O3S B2764252 N-(4-bromophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1112436-05-1

N-(4-bromophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2764252
CAS No.: 1112436-05-1
M. Wt: 487.37
InChI Key: VIJBYMZXWRDZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Key structural features include:

  • 4-Oxo group at position 4 of the pyrimidine ring, contributing to hydrogen-bonding interactions.
  • 8-Methoxy and 3,5-dimethyl substituents on the indole moiety, enhancing lipophilicity and steric bulk.
  • Sulfanyl acetamide linker at position 2, providing flexibility for intermolecular interactions.
  • 4-Bromophenyl group as the terminal substituent, which may influence electronic properties and target selectivity.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O3S/c1-25-16-9-8-14(29-3)10-15(16)18-19(25)20(28)26(2)21(24-18)30-11-17(27)23-13-6-4-12(22)5-7-13/h4-10H,11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJBYMZXWRDZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, such as the 2,5-dimethylphenyl and 5-methyl-1,3,4-oxadiazole derivatives. These intermediates are then subjected to sulfonylation and subsequent coupling reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the pyrimidoindole family, characterized by a pyrimidine ring fused to an indole structure. The synthesis of this compound typically involves several key steps that require careful control of reaction conditions to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to confirm the structure of the synthesized compound.

Key Structural Features:

  • Molecular Formula: C₁₈H₁₈BrN₃O₂S
  • CAS Number: 1112436-05-1

Biological Activities

Research indicates that N-(4-bromophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide exhibits various biological activities that make it a candidate for further investigation in medicinal applications.

Anticancer Potential

Recent studies have shown that compounds similar to this compound demonstrate significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or receptors associated with tumor growth. For instance, studies have highlighted the ability of pyrimidoindoles to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary tests suggest it may inhibit the growth of various bacterial strains. This activity is attributed to its structural features that allow it to interact with bacterial cell membranes or metabolic pathways .

Anti-inflammatory Effects

There is evidence suggesting that this compound may possess anti-inflammatory properties. Compounds in the same class have been shown to reduce inflammation markers in vitro and in vivo, indicating potential therapeutic applications for inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Study Findings Reference
Study on Anticancer ActivityDemonstrated significant cytotoxic effects on cancer cell lines with IC50 values indicating potency
Antimicrobial TestingShowed effective inhibition against Gram-positive and Gram-negative bacteria
Anti-inflammatory ResearchReduced levels of pro-inflammatory cytokines in treated models

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications in Pyrimido[5,4-b]indole Derivatives

describes analogs with variations in the acetamide side chain and substituents on the pyrimidoindole core:

Compound Name Substituents on Acetamide Side Chain Core Modifications Molecular Weight Key Findings
N-Isopentyl-2-((4-oxo-3-phenylpyrimido[5,4-b]indol-2-yl)thio)acetamide (27) Isopentyl 3-Phenyl 463.54 g/mol Moderate TLR4 binding affinity
N-(tert-Butyl)-2-((4-oxo-3-phenylpyrimido[5,4-b]indol-2-yl)thio)acetamide (32) tert-Butyl 3-Phenyl 449.52 g/mol Enhanced metabolic stability
Target Compound 4-Bromophenyl 8-Methoxy, 3,5-Dimethyl ~550 g/mol* Hypothesized improved selectivity

Insights :

  • Bulky substituents (e.g., tert-butyl) improve metabolic stability by shielding labile groups .

Substituent Effects on Aromatic Rings

Bromophenyl vs. Ethylphenyl ()

The compound N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (ZINC2720740) shares a similar sulfanyl acetamide linker but differs in substituents:

  • 4-Ethylphenyl vs.
  • 3-Methoxyphenyl on the pyrimidine ring vs. 8-methoxy on the indole core in the target compound. Methoxy positioning affects spatial orientation and π-π stacking.

Impact : Ethylphenyl derivatives may exhibit altered solubility profiles, whereas bromophenyl analogs could favor interactions with hydrophobic pockets in biological targets.

Bromophenyl vs. Chlorobenzoyl ()

The compound N-((4-bromophenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (40) replaces the pyrimidoindole core with an indole-sulfonamide system:

  • Sulfonamide linker vs. sulfanyl acetamide : Sulfonamides are more rigid and acidic, influencing bioavailability.
  • 4-Chlorobenzoyl vs. 4-bromophenyl : Chlorine’s smaller size may reduce steric hindrance compared to bromine.

Biological Relevance : Sulfonamide-containing compounds often exhibit enhanced enzymatic inhibition due to stronger hydrogen-bonding capacity .

Heterocyclic Core Variations

Pyrimido[5,4-b]indole vs. Oxadiazole-Indole Hybrids ()

Compounds like 2-((5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-substituted acetamides feature an oxadiazole ring instead of pyrimidoindole:

  • Oxadiazole cores are more electron-deficient, favoring interactions with nucleophilic residues.
  • Indole-3-ylmethyl substituents enhance aromatic stacking but reduce conformational flexibility compared to dimethyl/methoxy groups.

Functional Comparison : Oxadiazole derivatives are often prioritized for antimicrobial activity, while pyrimidoindoles may excel in receptor modulation .

Hexahydrobenzothieno Pyrimidine Analogs ()

The compound N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide introduces a saturated benzothieno-pyrimidine core:

  • Ethoxyphenyl groups modulate electronic effects differently than bromophenyl.

Pharmacological Implications : Saturated cores may enhance oral bioavailability but reduce target affinity compared to aromatic systems .

Biological Activity

N-(4-bromophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound belongs to the class of pyrimidoindoles and is characterized by its unique structural features, including a methoxy group and a sulfanyl-acetamide moiety. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20BrN3O2SC_{19}H_{20}BrN_3O_2S. Its structural complexity suggests multiple points of interaction with biological targets.

Anticancer Properties

Research has indicated that compounds with pyrimidoindole structures exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival. Studies have shown that similar pyrimidoindoles can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2 .
  • Case Study : A study demonstrated that derivatives of pyrimidoindoles exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects compared to standard chemotherapeutics.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties:

  • Mechanism : The compound may act as a cyclooxygenase (COX) inhibitor, reducing the synthesis of pro-inflammatory prostaglandins. This mechanism is critical in managing conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent:

  • Research Findings : In vitro studies indicated that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of conventional antibiotics like ampicillin .

Research Findings Summary

Activity Type Mechanism Key Findings
AnticancerInhibition of kinases; apoptosis inductionIC50 values in low micromolar range against various cancer cell lines; potential for drug development .
Anti-inflammatoryCOX inhibitionSignificant reduction in inflammatory markers in preclinical models; potential use in treating chronic inflammatory diseases .
AntimicrobialBactericidal effectsEffective against multiple bacterial strains with MIC values lower than standard antibiotics; promising for developing new antimicrobial therapies .

Q & A

Q. What are the critical steps in synthesizing N-(4-bromophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide?

  • Methodological Answer : The synthesis involves constructing the pyrimidoindole core via cyclization of substituted indole precursors, followed by sulfanyl group introduction via nucleophilic substitution. Key steps include:
  • Core Formation : Condensation of 8-methoxy-3,5-dimethylindole derivatives with pyrimidine precursors under reflux in anhydrous DMF .
  • Sulfanyl-Acetamide Coupling : Reaction of the pyrimidoindole intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) at 60–80°C .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
    Monitoring : Reaction progress is tracked via TLC and HPLC, with final structural confirmation by ¹H/¹³C NMR and HRMS .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :
  • Spectroscopy : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 6.8–8.2 ppm), methyl/methoxy groups (δ 2.1–3.9 ppm), and sulfanyl-acetamide linkages (δ 4.2–4.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and pyrimidoindole carbons .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) ensures purity (>98%), while LC-MS verifies molecular weight .
  • X-ray Crystallography (if applicable): Resolves bond lengths/angles in the pyrimidoindole core and bromophenyl orientation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (temperature, solvent polarity, catalyst loading). For example, Bayesian optimization algorithms can predict ideal conditions (e.g., 75°C in DMF with 1.2 eq. K₂CO₃) to maximize yield (85–90%) .
  • By-Product Mitigation : Add scavengers (e.g., molecular sieves) to absorb water in condensation steps, reducing hydrolysis by-products .
  • Real-Time Monitoring : In-line FTIR tracks intermediate formation, enabling rapid adjustments .

Q. How do structural modifications (e.g., bromophenyl vs. chlorophenyl substituents) impact bioactivity?

  • Methodological Answer :
  • Comparative SAR Studies : Replace the 4-bromophenyl group with halogenated analogs (e.g., 4-chlorophenyl) and evaluate cytotoxicity (via MTT assay) and kinase inhibition (IC₅₀). Bromine’s electron-withdrawing effect enhances target binding affinity by 2–3× compared to chlorine .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts stronger halogen bonding between bromine and kinase active sites (e.g., EGFR-TK) .
  • Contradiction Resolution : Conflicting solubility data (e.g., bromophenyl’s lower aqueous solubility vs. chlorophenyl) are resolved by logP measurements (e.g., 3.8 vs. 3.2) .

Q. What strategies address stability challenges in biological assays?

  • Methodological Answer :
  • pH Stability : Test compound stability in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) via HPLC. Degradation peaks at pH < 5 suggest protonation of the sulfanyl group destabilizes the structure .
  • Light Sensitivity : Store solutions in amber vials under nitrogen to prevent photodegradation of the bromophenyl moiety .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. CYP3A4-mediated oxidation of the methoxy group is a major pathway .

Data Analysis & Experimental Design

Q. How to resolve contradictions in reported IC₅₀ values across cell lines?

  • Methodological Answer :
  • Standardized Protocols : Use identical cell lines (e.g., MCF-7, HepG2) from ATCC, passage numbers (<20), and assay conditions (10% FBS, 48h exposure). Discrepancies due to serum protein binding are quantified via equilibrium dialysis .
  • Dose-Response Validation : Replicate studies with internal controls (e.g., doxorubicin) and nonlinear regression (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals .

Q. What in silico tools predict ADMET properties for this compound?

  • Methodological Answer :
  • Software : SwissADME predicts moderate blood-brain barrier permeability (BBB score: 0.3) and CYP2D6 inhibition risk. ProTox-II flags hepatotoxicity (LD₅₀: 280 mg/kg) .
  • Validation : Compare predictions with experimental Caco-2 permeability (Papp: 12 × 10⁻⁶ cm/s) and Ames test results (non-mutagenic) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.